molecular formula C10H10O4 B1362528 4,6-Dimethylisophthalic acid CAS No. 2790-09-2

4,6-Dimethylisophthalic acid

Cat. No.: B1362528
CAS No.: 2790-09-2
M. Wt: 194.18 g/mol
InChI Key: HAYIPGIFANTODX-UHFFFAOYSA-N
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Description

4,6-Dimethylisophthalic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of isophthalic acid, characterized by the presence of two methyl groups at the 4 and 6 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethylisophthalic acid can be synthesized through several methods. One common approach involves the oxidation of 4,6-dimethyl-m-xylene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation to the desired diacid.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic oxidation processes. These methods utilize catalysts such as cobalt or manganese salts to facilitate the oxidation of 4,6-dimethyl-m-xylene. The process is conducted in large reactors under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylisophthalic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted compounds with different functional groups attached to the benzene ring.

Scientific Research Applications

4,6-Dimethylisophthalic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of polymers, resins, and other complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4,6-dimethylisophthalic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its carboxylic acid groups and methyl substituents. In biological systems, its interactions with molecular targets and pathways are still under investigation, with studies focusing on its potential effects on enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

4,6-Dimethylisophthalic acid can be compared with other similar compounds such as:

    Isophthalic acid: Lacks the methyl groups, leading to different chemical properties and reactivity.

    Terephthalic acid: Has carboxylic acid groups at the 1 and 4 positions, resulting in different structural and functional characteristics.

    Phthalic acid: Has carboxylic acid groups at the 1 and 2 positions, leading to distinct chemical behavior.

The presence of methyl groups in this compound imparts unique properties, making it a valuable compound for specific applications where these characteristics are advantageous.

Properties

IUPAC Name

4,6-dimethylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYIPGIFANTODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310734
Record name 4,6-Dimethylbenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2790-09-2
Record name 2790-09-2
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Record name 4,6-Dimethylbenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dimethylisophthalic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic route used to produce arylamides of 2-hydroxy-5-nitroso-4,6-dimethylisophthalic acid?

A1: The primary method involves a cyclization reaction between arylamides of acetonedicarboxylic acid and isonitrosoacetylacetone. [, ] This reaction leads to the formation of the desired 2-hydroxy-5-nitroso-4,6-dimethylisophthalic acid arylamides.

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